molecular formula C18H17NO2 B12502369 1-Benzoyl-2,6-dimethyl-2,3-dihydroquinolin-4-one

1-Benzoyl-2,6-dimethyl-2,3-dihydroquinolin-4-one

Cat. No.: B12502369
M. Wt: 279.3 g/mol
InChI Key: FSPUXOIDIZKDML-UHFFFAOYSA-N
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Description

1-Benzoyl-2,6-dimethyl-2,3-dihydroquinolin-4-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a benzoyl group attached to a quinoline core

Preparation Methods

The synthesis of 1-Benzoyl-2,6-dimethyl-2,3-dihydroquinolin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylquinoline with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzoyl-2,6-dimethyl-2,3-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoyl group, using reagents such as halogens or nucleophiles. This leads to the formation of substituted quinoline derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzoyl-2,6-dimethyl-2,3-dihydroquinolin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Benzoyl-2,6-dimethyl-2,3-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzoyl-2,6-dimethyl-2,3-dihydroquinolin-4-one can be compared with other similar compounds, such as:

    2,6-Dimethylquinoline: A precursor in the synthesis of the target compound, with similar structural features but lacking the benzoyl group.

    1-Benzoyl-2,3-dihydroquinolin-4-one: A related compound with a similar structure but different substitution pattern.

    Quinoline derivatives: A broad class of compounds with diverse chemical properties and applications, sharing the quinoline core structure.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzoyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

1-benzoyl-2,6-dimethyl-2,3-dihydroquinolin-4-one

InChI

InChI=1S/C18H17NO2/c1-12-8-9-16-15(10-12)17(20)11-13(2)19(16)18(21)14-6-4-3-5-7-14/h3-10,13H,11H2,1-2H3

InChI Key

FSPUXOIDIZKDML-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)C

Origin of Product

United States

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